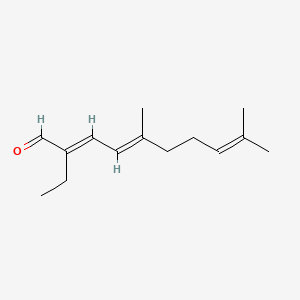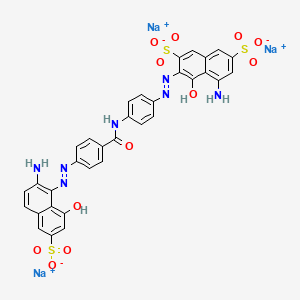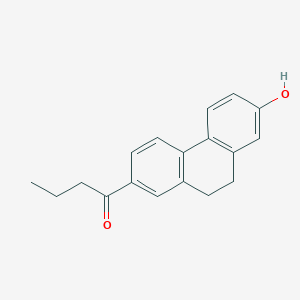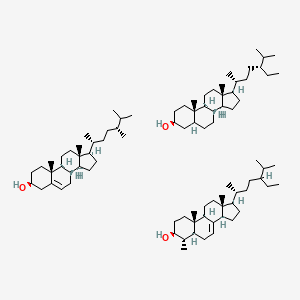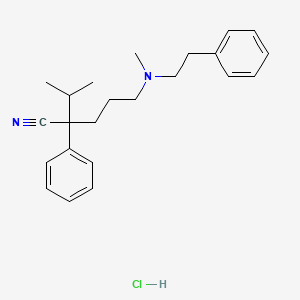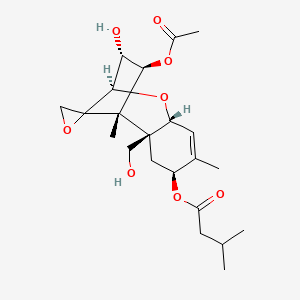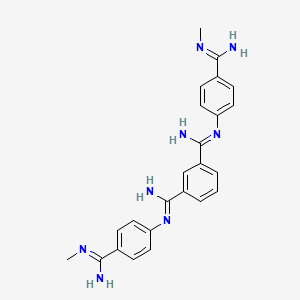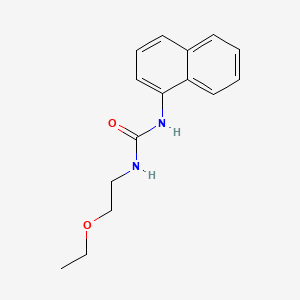![molecular formula C38H40N12O8S2 B12790966 5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid CAS No. 776993-45-4](/img/structure/B12790966.png)
5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid is a complex organic molecule. It is characterized by its multiple aromatic rings, triazine groups, and sulfonic acid functionalities. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine core. The process includes:
Formation of the Triazine Core: This is achieved through the reaction of cyanuric chloride with aniline and 2-methoxyethylamine under controlled conditions.
Coupling Reactions: The triazine core is then coupled with sulfonated aromatic compounds through nucleophilic substitution reactions.
Final Assembly: The final product is assembled by linking the intermediate compounds through additional substitution reactions, ensuring the correct positioning of the sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and methoxyethylamine groups.
Reduction: Reduction reactions can target the triazine rings, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings and triazine cores are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce partially hydrogenated triazine compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. Its sulfonic acid groups enhance its solubility in aqueous environments, making it useful in biochemical assays.
Medicine
Industry
Industrially, this compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also employed in the manufacture of specialty chemicals and materials.
作用機序
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The triazine rings and sulfonic acid groups are key to its binding properties, enabling it to form stable complexes with target molecules.
類似化合物との比較
Similar Compounds
4-anilino-6-(2-methoxyethylamino)-1,3,5-triazine: A simpler analog lacking the sulfonic acid groups.
2-sulfophenyl-ethenyl-benzenesulfonic acid: A related compound with similar sulfonic acid functionalities but without the triazine core.
Uniqueness
The uniqueness of 5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid lies in its combination of multiple reactive sites, making it highly versatile for various applications. Its structure allows for extensive modification, enabling the synthesis of a wide range of derivatives with tailored properties.
特性
CAS番号 |
776993-45-4 |
|---|---|
分子式 |
C38H40N12O8S2 |
分子量 |
856.9 g/mol |
IUPAC名 |
5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C38H40N12O8S2/c1-57-21-19-39-33-45-35(41-27-9-5-3-6-10-27)49-37(47-33)43-29-17-15-25(31(23-29)59(51,52)53)13-14-26-16-18-30(24-32(26)60(54,55)56)44-38-48-34(40-20-22-58-2)46-36(50-38)42-28-11-7-4-8-12-28/h3-18,23-24H,19-22H2,1-2H3,(H,51,52,53)(H,54,55,56)(H3,39,41,43,45,47,49)(H3,40,42,44,46,48,50)/b14-13+ |
InChIキー |
IFZMKHAAAPREQJ-BUHFOSPRSA-N |
異性体SMILES |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |
正規SMILES |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


